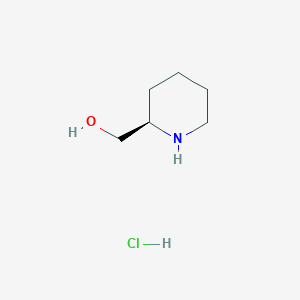

(r)-Piperidin-2-ylmethanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-piperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUHLXTZRUZDR-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Piperidin 2 Ylmethanol Hydrochloride

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction represent the most direct and atom-economical methods for producing chiral piperidines from readily available pyridine (B92270) precursors. oup.com These strategies often involve the use of chiral catalysts to control the stereochemical outcome of the reduction process.

Enantioselective Hydrogenation of Pyridine and Pyridinium (B92312) Precursors

The direct asymmetric hydrogenation of pyridines presents a challenge due to the aromatic stability of the pyridine ring and the potential for catalyst inhibition by both the substrate and the piperidine (B6355638) product. dicp.ac.cn To overcome these hurdles, one effective strategy is the activation of the pyridine ring by forming pyridinium salts. This activation enhances the reactivity of the substrate towards hydrogenation. dicp.ac.cnresearchgate.net

Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-substituted pyridinium salts has proven to be an effective method for producing 2-substituted piperidines with high levels of enantioselectivity. nih.gov For instance, the use of chiral phosphole-based ligands in conjunction with an iridium catalyst has been successful in this transformation. nih.gov Another approach involves a rhodium-catalyzed reductive transamination of pyridinium salts, which circumvents the need for high-pressure hydrogen gas and complex chiral catalysts by using a chiral primary amine as the source of chirality. dicp.ac.cnresearchgate.net

Recent advancements have also explored metal-free catalytic systems. For example, borane (B79455) catalysts generated in situ from alkenes and HB(C₆F₅)₂ have been used for the direct hydrogenation of a range of pyridines, affording piperidines with excellent cis stereoselectivity. acs.org

Enantioselective Hydrogenation of Pyridine Precursors

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| [{Ir(cod)Cl}₂] / (R)-SynPhos | N-Benzyl-2-substituted pyridinium bromide | (R)-2-Substituted piperidine | High ee | dicp.ac.cn |

| [Cp*RhCl₂]₂ / Chiral Primary Amine | Pyridinium salt | Chiral piperidine | Excellent dr and ee | dicp.ac.cnresearchgate.net |

| HB(C₆F₅)₂ / Alkene | Substituted Pyridine | cis-Piperidine | Excellent dr | acs.org |

Diastereoselective Reduction of Cyclic Imines and Lactams

An alternative to the direct hydrogenation of pyridines is the diastereoselective reduction of cyclic imine or lactam precursors. This strategy often involves the use of a chiral auxiliary to direct the stereochemical outcome of the reduction. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that can be synthesized in both enantiomeric forms. nih.govresearchgate.net These chiral lactams allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.gov

The synthesis of (R)- and (S)-2-phenylpiperidine has been achieved through the cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol, which stereoselectively yields chiral non-racemic bicyclic lactams. nih.govrsc.org Subsequent reduction and manipulation of these lactams provide access to the desired enantiopure piperidines. nih.govrsc.org

Furthermore, the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones using zinc in acetic acid offers a mild and inexpensive method for preparing piperidone intermediates, which can then be further functionalized. organic-chemistry.orgdocumentsdelivered.com This method has been shown to be effective for both racemic and enantiopure substrates. organic-chemistry.org

Role of Chiral Catalysts and Ligands in Stereocontrol

The success of asymmetric hydrogenation and reduction strategies hinges on the judicious selection of chiral catalysts and ligands. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are commonly employed. rsc.org The chiral ligands coordinated to the metal center play a crucial role in creating a chiral environment that dictates the facial selectivity of the hydrogenation.

A variety of chiral phosphine (B1218219) ligands, such as SynPhos and MeO-biphep, have been successfully used in iridium-catalyzed asymmetric hydrogenations of pyridinium salts. dicp.ac.cn The development of novel chiral pyridine–aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, has expanded the toolkit for asymmetric hydrogenation. rsc.org

In addition to metal-based catalysts, organocatalysts have also emerged as powerful tools for stereocontrol. For example, BINOL phosphate (B84403) Brønsted acid catalysts have been used for the enantioselective reduction of certain pyridines. illinois.edu The choice of catalyst and ligand is often substrate-dependent, and optimization of reaction conditions is crucial for achieving high stereoselectivity.

Chiral Ligands in Asymmetric Hydrogenation

| Metal | Ligand Class | Example Ligand | Application | Reference |

|---|---|---|---|---|

| Iridium | Diphosphine | SynPhos | Asymmetric hydrogenation of pyridinium salts | dicp.ac.cn |

| Rhodium | - | - | Reductive transamination of pyridinium salts | dicp.ac.cnresearchgate.net |

| Ruthenium | - | - | Asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines | rsc.org |

| - | Organocatalyst | BINOL phosphate | Enantioselective reduction of pyridines | illinois.edu |

Cyclization and Annulation Approaches to the Piperidine Core

Besides reduction strategies, the construction of the piperidine ring can be achieved through various cyclization and annulation reactions. These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to assemble the heterocyclic core.

Intramolecular Cascade Reactions for Ring Formation

Intramolecular cascade reactions offer an efficient pathway to complex piperidine structures by forming multiple bonds in a single synthetic operation. nih.gov These reactions can be initiated by various triggers, including acid-mediated processes or transition metal catalysis.

One such approach is the aza-Prins cyclization, which has been employed to construct piperidine ring systems. nih.gov This reaction involves the condensation of an aldehyde with a homoallylic amine to form an iminium ion, which then undergoes a highly diastereoselective cyclization. nih.gov Another example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via an acid-mediated alkyne functionalization and subsequent reduction to form the piperidine ring. nih.gov

Tandem synthesis methodologies, such as a Meyer–Schuster rearrangement of propargylic alcohols followed by an in situ olefin cross-metathesis, have also been developed for the synthesis of 2-substituted piperidines. researchgate.netresearchgate.net

Intermolecular Cycloadditions (e.g., [4+2], [3+3]) in Piperidine Synthesis

Intermolecular cycloaddition reactions provide a powerful tool for the convergent synthesis of the piperidine core. The Diels-Alder, or [4+2] cycloaddition, reaction is a classic example. Palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes has been developed for piperidine synthesis. nih.gov Lewis acid-catalyzed [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles also provides access to spiro[piperidine-3,2'-oxindoles]. rsc.org

The [3+3] annulation strategy has gained increasing attention for the synthesis of heterocyclic compounds. nih.gov A formal [3+3] cycloaddition of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes has been shown to produce functionalized piperidines. researchgate.net Furthermore, an enantioselective and diastereoselective aza-[3+3] annulation of pyrrolidine-based exo-cyclic vinylogous amides with chiral vinyl iminium salts has been described for the synthesis of indolizidines, which contain a piperidine substructure. nih.govacs.org

Cycloaddition Reactions for Piperidine Synthesis

| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Alkyl amides and dienes | Palladium | Piperidines | nih.gov |

| [4+2] Cycloaddition | Donor-acceptor cyclobutanes and iminooxindoles | Sc(OTf)₃ | Spiro[piperidine-3,2'-oxindoles] | rsc.org |

| [3+3] Cycloaddition | Activated aziridines and Pd-TMM complexes | Palladium | Functionalized piperidines | researchgate.net |

| Aza-[3+3] Annulation | Vinylogous amides and chiral vinyl iminium salts | Chiral amine salts | Indolizidines | nih.govacs.org |

Chiral Pool Synthesis and Deracemization Techniques

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach elegantly transfers the existing stereochemistry of the natural precursor to the target molecule, circumventing the need for asymmetric induction steps. Complementing this is deracemization, a process that converts a racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%.

The synthesis of chiral piperidines can be achieved by starting from naturally occurring chiral molecules. Amino acids, for instance, represent a vast and structurally diverse chiral pool. Although direct synthesis of (R)-Piperidin-2-ylmethanol from a specific natural precursor is not extensively detailed in the provided results, the general principle is well-established. For example, chiral aziridines derived from amino acids can serve as versatile starting points for constructing cis-2,6-disubstituted piperidine alkaloids. rsc.org Another innovative approach utilizes chitin-derived platforms as valuable chemical entities for constructing nitrogenous fine chemicals, extending the concept of Haber-independent synthesis to enantiopure chemical space. rsc.org This strategy highlights the potential of biomass-derived chiral synthons in asymmetric synthesis.

A common strategy involves the use of resolution to separate enantiomers. Racemic piperidin-2-yl-ethanol, a structurally similar compound, can be resolved using chiral acids. google.com This process involves reacting the racemic mixture with an enantiomerically pure acid, such as (S)-(+)-camphorsulfonic acid or N-acetyl-L-Leucine, to form diastereomeric salts. google.com These salts, possessing different physical properties, can then be separated by fractional crystallization. google.com After separation, the desired enantiomer of the piperidine alcohol is liberated from its salt. google.com

Table 1: Chiral Resolving Agents for Piperidine Alcohols

| sort_by_alphaResolving Agent | sort_by_alphaTarget Compound Type | sort_by_alphaMethodology | sort_by_alphaReference |

|---|---|---|---|

| (S)-(+)-Camphorsulfonic acid | Piperidin-2-yl-ethanol | Formation of diastereomeric salts followed by fractional crystallization. | google.com |

| N-acetyl-L-Leucine | Piperidin-2-yl-ethanol | Formation of diastereomeric salts in a polar, aprotic organic solvent like THF. | google.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net This methodology is highly effective for establishing stereocenters with a high degree of control. researchgate.net

Evans' oxazolidinone auxiliaries are widely used for asymmetric alkylations and aldol (B89426) reactions. researchgate.netwilliams.edu In a hypothetical synthesis relevant to (R)-Piperidin-2-ylmethanol, an N-acyl oxazolidinone could be used to introduce the desired stereochemistry. The process would involve deprotonation to form a rigid Z-enolate, where the bulky substituent on the auxiliary blocks one face of the enolate. williams.edu Subsequent reaction with an electrophile would proceed from the less hindered face, leading to a new stereocenter with high diastereoselectivity. williams.edu Cleavage of the auxiliary would then yield the chiral product. williams.edu

Another powerful class of auxiliaries is based on iron acyl complexes, such as [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. iupac.org This iron chiral auxiliary exerts strong stereochemical control over the reactions of attached acyl ligands. iupac.org For instance, enolates derived from the acetyl complex can undergo highly diastereoselective aldol reactions, which can be used to construct β-hydroxy acyl products. researchgate.netiupac.org Subsequent transformations could lead to the desired chiral piperidine structure. The stereochemical outcome is often dictated by the chirality of the iron complex, which can overpower the inherent stereocontrol of other chiral centers in the molecule. researchgate.net

Flow Chemistry and Automated Synthesis Applications in Piperidine Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and facile scalability. nih.govstrath.ac.uk These benefits are particularly valuable for the large-scale production of pharmaceutical intermediates. strath.ac.uk

Recent research has demonstrated the successful application of flow chemistry to the rapid and highly diastereoselective synthesis of α-chiral piperidines. nih.govorganic-chemistry.orgacs.org One such protocol utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents in a continuous flow reactor. organic-chemistry.org This method allows for the production of various functionalized piperidines in high yields (typically >80%) and with excellent diastereomeric ratios (>90:10 dr) within minutes of residence time. nih.govorganic-chemistry.orgacs.org The process can be smoothly scaled up, highlighting its utility for producing drug precursors efficiently. organic-chemistry.org

The key to the success of this flow process lies in the precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which is inherently easier to achieve in a microreactor compared to a large batch vessel. organic-chemistry.org The streamlined nature of flow synthesis also allows for the integration of multiple reaction steps and in-line analysis, paving the way for automated synthesis platforms. strath.ac.uk While the direct synthesis of (R)-Piperidin-2-ylmethanol hydrochloride using a fully automated flow system is not explicitly detailed, the developed methodologies for other chiral piperidines establish a strong proof-of-concept for its future application. nih.govorganic-chemistry.org

Table 2: Continuous Flow Synthesis of α-Chiral Piperidines

| sort_by_alphaReaction Type | sort_by_alphaKey Reagents | bar_chartTypical Yield | bar_chartDiastereomeric Ratio (dr) | timerReaction Time | sort_by_alphaReference |

|---|---|---|---|---|---|

| Addition to N-sulfinyl-bromoimine | Grignard Reagents | >80% | >90:10 | Minutes | nih.govorganic-chemistry.orgacs.org |

Stereochemical Investigations and Control in R Piperidin 2 Ylmethanol Hydrochloride Synthesis

Strategies for Achieving High Enantiomeric and Diastereomeric Purity

A variety of methods have been developed to obtain (R)-piperidin-2-ylmethanol hydrochloride with high optical purity. These strategies can be broadly categorized into chiral resolution of racemates, the use of chiral auxiliaries to direct diastereoselective reactions, and asymmetric catalysis.

Chiral Resolution: This classical approach involves the separation of a racemic mixture of piperidin-2-ylmethanol into its constituent enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. For instance, (S)-(+)-camphorsulfonic acid has been used to resolve racemic piperidine-2-ethanol, a close structural analog, by fractional crystallization. nih.gov The differing solubilities of the resulting diastereomeric salts allow for their separation. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Enzymatic kinetic resolution offers a highly selective alternative. In this technique, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases have been employed in the kinetic resolution of N-protected 2-piperidineethanol (B17955) derivatives through enantioselective acylation. researchgate.net The efficiency of such resolutions is often expressed by the enantiomeric ratio (E), with higher values indicating better separation.

Kinetic Resolution of 2-Substituted Piperidine (B6355638) Derivatives

| Substrate | Chiral Ligand/Catalyst | Product | Enantiomeric Ratio (er) / Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (+)-sparteine | Recovered starting material and 2,2-disubstituted product | High er | whiterose.ac.uk |

| 2,3-disubstituted piperidines | Chiral hydroxamic acid / NHC | Acylated piperidine | s up to 24 (for cis-isomers) | lincoln.ac.uk |

| N-Boc-2-lithiopiperidine | Chiral diaminoalkoxide ligand | 2-substituted piperidines | High er | nih.gov |

| N-Fmoc-2-piperidineethanol | Porcine pancreas lipase (B570770) (PPL) | Acylated product | Not specified in abstract | researchgate.net |

Chiral Auxiliaries: Another powerful strategy involves covalently attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of subsequent reactions. The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. For example, D-arabinopyranosylamine has been utilized as a chiral auxiliary in the synthesis of 2-substituted dehydropiperidinones, which are precursors to chiral piperidines. researchgate.net The stereocontrol is achieved through a domino Mannich-Michael reaction, where the bulky chiral auxiliary dictates the facial selectivity of the nucleophilic attack. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. The use of an η4-dienetricarbonyliron complex as a chiral auxiliary has also demonstrated complete stereocontrol in the synthesis of 2-dienyl-substituted piperidines. lincoln.ac.uk

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The asymmetric hydrogenation of pyridine (B92270) derivatives is a particularly relevant method for accessing chiral piperidines. For instance, the rhodium-catalyzed asymmetric hydrogenation of 3-substituted pyridines using chiral phosphine (B1218219) ligands like TangPhos has been shown to produce chiral nipecotic acid derivatives with high enantioselectivity. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of 2-alkoxycarbonyl pyridinium (B92312) salts provides a route to chiral piperidine-2-carboxylic acid esters. researchgate.net Biocatalysis, using whole cells or isolated enzymes, also plays a crucial role. Transaminases can be used for the asymmetric synthesis of trisubstituted piperidines from achiral diketoesters with high enantiomeric excess (>99% ee), followed by a diastereoselective reduction of the resulting enamine or imine intermediates. sigmaaldrich.com

Memory of Chirality (MOC) and Chiral Self-Replication Phenomena

More advanced and subtle strategies for stereochemical control include the phenomena of "memory of chirality" and "chiral self-replication."

Memory of Chirality (MOC): This fascinating concept, also known as chiral memory, describes the transfer of chirality from a chiral substrate to a product through a transient, achiral or rapidly racemizing intermediate. researchgate.net In the context of piperidine synthesis, a notable example involves the intramolecular SN2' cyclization of α-amino ester enolates. nih.govresearchgate.net In this process, a chiral α-amino acid derivative is converted into a planar enolate intermediate. Despite the loss of the original stereocenter's tetrahedral geometry, the chiral information is retained in the enolate's conformation, which then directs the subsequent cyclization to form a piperidine with high enantioselectivity. nih.govresearchgate.net This retention of chirality is often influenced by factors such as the Thorpe-Ingold effect, where gem-disubstitution on the starting material can favor a cyclized product. nih.govresearchgate.net While direct application to this compound synthesis is not explicitly detailed in the reviewed literature, the principle of using a chiral starting material derived from the chiral pool (e.g., a protected L- or D-amino acid) to generate a transient, conformationally locked intermediate that dictates the final stereochemistry is a powerful and relevant concept.

Chiral Self-Replication: This phenomenon, where a chiral molecule catalyzes its own formation, is a topic of significant interest in the study of the origins of homochirality in nature. In synthetic chemistry, it represents an ultimate form of asymmetric autocatalysis. While no direct examples of chiral self-replication in the synthesis of this compound have been reported, the underlying principles are relevant to asymmetric synthesis. Such systems often involve a product that can act as a chiral ligand or catalyst for its own production, leading to a rapid amplification of enantiomeric excess from a very small initial imbalance. The development of such a system for a piperidine derivative would be a significant synthetic achievement.

Stereoconvergent and Stereodivergent Synthetic Pathways

The ability to synthesize all possible stereoisomers of a molecule from a common precursor is a hallmark of sophisticated synthetic design. This is achieved through stereoconvergent and stereodivergent pathways.

Stereoconvergent Synthesis: In a stereoconvergent synthesis, two or more stereoisomers of a starting material are converted into a single stereoisomer of the product. A powerful example of this is a dynamic kinetic resolution (DKR). In a DKR, a racemic starting material is subjected to a resolution process under conditions where the starting material enantiomers can interconvert. The chiral catalyst or resolving agent then selectively converts one of the rapidly equilibrating enantiomers into the desired product. This allows for a theoretical yield of 100% for a single enantiomer from a racemic mixture. For instance, the dynamic kinetic resolution of N-Boc-2-lithiopiperidine has been achieved using a chiral ligand, leading to highly enantioselective syntheses of either enantiomer of 2-substituted piperidines. nih.gov This strategy could, in principle, be applied to a precursor of (R)-piperidin-2-ylmethanol, allowing for the conversion of a racemic mixture into the desired (R)-enantiomer in high yield.

Stereodivergent Synthesis: In contrast, a stereodivergent synthesis allows for the selective formation of any of the possible diastereomers of a product from a single starting material by simply changing the reagents or reaction conditions. This provides access to the complete stereochemical landscape of a molecule. For example, a stereodivergent diversity-oriented synthesis of piperidine alkaloids has been reported where the stereochemical outcome of a reduction step is controlled by the choice of a chiral auxiliary. lincoln.ac.uk By using either enantiomer of a phenethylamine (B48288) auxiliary, it is possible to direct the synthesis towards either enantiomer of the 2-substituted piperidine product. lincoln.ac.uk Another approach involves using a single chiral starting material, such as 2-piperidine ethanol, and employing different stereocontrolled reactions to access a variety of diastereomeric products. researchgate.net For instance, different reagents can be used to control the stereochemistry of an allylation reaction, leading to different diastereomers. researchgate.net The stereochemical outcome of the cyclization of 1,6-enynes to form piperidines can also be switched by choosing an appropriate nitrogen protecting group.

The application of these advanced stereochemical control strategies is crucial for the efficient and selective synthesis of this compound and other complex chiral molecules, enabling the production of single-enantiomer drugs and facilitating the exploration of structure-activity relationships.

Applications of R Piperidin 2 Ylmethanol Hydrochloride As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Complex Natural Products

The enantiomerically pure backbone of (R)-Piperidin-2-ylmethanol hydrochloride makes it a valuable chiral building block in the asymmetric synthesis of a variety of naturally occurring piperidine (B6355638) alkaloids. These alkaloids, which include indolizidine and quinolizidine (B1214090) derivatives, are noted for their significant biological activities. The synthesis of these complex molecules often relies on the use of chiral precursors to control the stereochemistry of the final product.

For instance, synthetic strategies have been developed to access (2R)-hydroxymethyldihydropyridone, a versatile intermediate that can be elaborated into various piperidine alkaloids with an (R)-configuration at the C-2 position. This intermediate is accessible through a multi-step synthesis starting from commercially available materials like D-glucal. nih.gov The resulting dihydropyridone is a key component for the synthesis of natural products such as (+)-desoxoprosophylline and deoxymannojirimycin. nih.gov

The general approach involves leveraging the existing stereocenter of a chiral piperidine precursor to direct the formation of subsequent stereocenters in the target natural product. This substrate-controlled strategy is a powerful tool in the stereoselective synthesis of alkaloids. Furthermore, the piperidine ring system is a common feature in many natural products, and the availability of enantiopure building blocks like (R)-Piperidin-2-ylmethanol facilitates their construction. portico.orgmdpi.comresearchgate.net The biosynthesis of some indolizidine alkaloids, for example, proceeds through pathways that generate stereochemically complex cyclic structures, and chemical syntheses often aim to replicate this level of control. rsc.org

| Natural Product Class | Chiral Intermediate | Key Synthetic Strategy |

| Piperidine Alkaloids | (2R)-hydroxymethyldihydropyridone | Enantioselective route from D-glucal |

| Indolizidine Alkaloids | Chiral piperidine derivatives | Substrate-controlled stereoselective synthesis |

| Quinolizidine Alkaloids | Chiral piperidine derivatives | Elaboration of existing stereocenters |

| (-)-Anabasine | Chiral bicyclic lactams | Enantioselective synthesis from chiral lactams |

This table summarizes the role of chiral piperidine-derived intermediates in the synthesis of various classes of natural products.

Scaffold for the Construction of Advanced Organic Materials

The piperidine scaffold, including derivatives of (R)-Piperidin-2-ylmethanol, is increasingly being explored for the creation of advanced organic materials with specific functional properties. A notable application in this area is the development of bioactive polymeric films for use in drug delivery systems. These materials are designed to release therapeutic agents in a controlled manner, and the incorporation of piperidine moieties can influence their physical and biological characteristics. nih.gov

In one example, a piperidine-containing compound, 3-oxo-3-(piperidin-1-yl) propanenitrile, was synthesized and incorporated into a polymeric matrix of sodium alginate and poly(vinyl alcohol). The resulting films demonstrated antimicrobial properties, suggesting their potential for use in medical applications where preventing microbial growth is important. nih.gov The physicochemical properties of these films, such as their thermal stability and morphology, were found to be influenced by the presence of the piperidine derivative. nih.gov

The use of chiral piperidine scaffolds can impart specific three-dimensional structures to materials, which can be crucial for their function. While the field of advanced organic materials based on chiral piperidines is still developing, these examples highlight the potential for using building blocks like this compound to construct functional materials with tailored properties for applications in areas such as biotechnology and medicine. thieme-connect.com

| Material Type | Piperidine Derivative | Key Finding |

| Bioactive Polymeric Film | 3-oxo-3-(piperidin-1-yl) propanenitrile | The film exhibited antimicrobial activity and potential for controlled drug release. |

This table illustrates an application of a piperidine derivative in the development of a functional organic material.

Employment in the Development of Chiral Catalysts and Ligands

The development of new methods for asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. Chiral ligands, which coordinate to a metal center to form a chiral catalyst, are central to this field. The stereochemically defined structure of this compound makes it an excellent starting material for the synthesis of such ligands. nih.govrsc.orgnih.gov

A modular approach is often employed, where the chiral piperidine core is chemically modified to introduce coordinating atoms, such as phosphorus or nitrogen, that can bind to a metal. For example, chiral pyridyl alcohols and their derivatives have been synthesized from chiral pool starting materials and used as ligands in enantioselective reactions. diva-portal.org The absolute configuration of the carbinol carbon in these ligands, which can be derived from the stereocenter in (R)-Piperidin-2-ylmethanol, has been shown to determine the stereochemical outcome of the catalyzed reaction. diva-portal.org

Chiral guanidines and their derivatives, which can be synthesized from chiral amines, have also emerged as powerful organocatalysts. rsc.org These catalysts rely on their basicity and hydrogen-bonding ability to control the stereoselectivity of a reaction. The rigid, chiral backbone provided by a precursor like (R)-Piperidin-2-ylmethanol is instrumental in creating a well-defined chiral environment around the catalytic site.

| Ligand/Catalyst Class | Precursor Type | Application in Asymmetric Catalysis |

| Chiral Pyridyl Alcohols | Chiral Amino Alcohols | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde |

| Chiral Pyridyl Phosphinites | Chiral Pyridyl Alcohols | Palladium-catalyzed allylic alkylations |

| Chiral Guanidines | Chiral Amines | Various organocatalytic transformations |

This table provides examples of chiral ligands and catalysts that can be derived from chiral piperidine precursors and their applications.

Modular Synthesis of Diversified Compound Libraries for Chemical Biology

In the fields of chemical biology and drug discovery, there is a constant need for collections of structurally diverse small molecules, known as compound libraries, for screening against biological targets. The piperidine ring is a common scaffold in many approved drugs, and chiral piperidine derivatives are particularly valuable for creating libraries of three-dimensional molecules that can better interact with the complex binding sites of proteins. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net

A modular or "building block" approach to synthesis is highly effective for generating such libraries. medhealthreview.comnews-medical.netnih.gov This strategy involves a common core structure, such as that provided by (R)-Piperidin-2-ylmethanol, which is then systematically decorated with a variety of different chemical groups. This allows for the rapid and efficient production of a large number of related compounds. medhealthreview.comnews-medical.net

Recent advances have focused on streamlining the synthesis of complex piperidines. For example, methods combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling have been developed to simplify the construction of these molecules. medhealthreview.comnews-medical.net Such approaches reduce the number of synthetic steps required, making the generation of compound libraries more efficient. medhealthreview.comnews-medical.net The resulting libraries of chiral piperidine derivatives can then be screened to identify new drug candidates or chemical probes to study biological processes. mdpi.comrsc.orgnih.gov

| Synthetic Approach | Core Scaffold | Application |

| Modular Synthesis | Chiral Piperidine | Generation of diverse compound libraries |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Piperidine | Streamlined synthesis of complex piperidines for drug discovery |

| Flow Chemistry | Piperidine Derivatives | Rapid and scalable access to enantioenriched piperidines |

This table highlights approaches for the modular synthesis of piperidine-based compound libraries for applications in chemical biology.

Computational and Theoretical Studies of R Piperidin 2 Ylmethanol Hydrochloride

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, charge distribution, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and ground state properties of molecules. For (R)-Piperidin-2-ylmethanol hydrochloride, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the most stable arrangement of its atoms.

The protonation of the piperidine (B6355638) nitrogen to form the hydrochloride salt significantly influences its geometry. Studies on similar polar-substituted piperidinium (B107235) salts show that protonation often leads to a stabilization of the axial conformer. nih.gov In the case of this compound, the key conformers are the equatorial chair and the axial chair, referring to the orientation of the hydroxymethyl group (-CH₂OH) relative to the piperidine ring. The presence of the positively charged nitrogen (N⁺-H) introduces strong electrostatic interactions that can favor the axial orientation of the substituent to a greater extent than in the neutral parent molecule.

Below is a representative table of optimized geometric parameters for the likely more stable axial conformer, as would be predicted by DFT calculations.

Table 1: Predicted Geometric Parameters for Axial this compound (Note: These are illustrative values based on standard bond lengths and angles for similar structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | 1.50 Å |

| N1-H(N⁺) | 1.03 Å | |

| C2-C7 (CH₂OH) | 1.52 Å | |

| C7-O8 | 1.43 Å | |

| Bond Angle | C6-N1-C2 | 111.5° |

| N1-C2-C7 | 110.8° | |

| C2-C7-O8 | 112.0° | |

| Dihedral Angle | C6-N1-C2-C3 | -55.0° (Chair) |

| N1-C2-C7-O8 | 60.0° (Gauche) |

This interactive table provides hypothetical, yet chemically reasonable, geometric parameters for the axial conformer of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for profiling the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Table 2: Representative Frontier Molecular Orbital Properties (Note: These are illustrative values based on typical calculations for similar organic salts.)

| Parameter | Energy (eV) | Description |

| E(HOMO) | -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 6.7 eV | E(LUMO) - E(HOMO); indicates chemical stability and reactivity. |

This interactive table presents plausible FMO energy values that would be used to assess the molecule's reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine ring means the molecule can exist in various shapes or conformations. Understanding these conformations and how they interconvert is key to understanding the molecule's behavior.

Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify all stable conformers (energy minima) and the transition states that connect them. For the piperidine ring, the most common conformations are the low-energy chair forms and higher-energy boat and twist-boat forms.

For this compound, the primary conformational question is the relative stability of the chair conformer with the hydroxymethyl group in the axial versus the equatorial position. As noted, electrostatic interactions between the N⁺-H group and the polar -CH₂OH substituent are expected to stabilize the axial conformer. nih.gov A detailed PES map would quantify this energy difference and also identify the energy barriers for ring inversion, providing a complete picture of the molecule's conformational landscape. The presence of an intramolecular hydrogen bond between the N⁺-H and the hydroxyl oxygen in the axial conformer could further contribute to its stability.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations are invaluable for studying how a molecule behaves in a specific environment, such as in a solvent like water or methanol. ed.ac.uk For a charged species like this compound, solvent effects are paramount.

In an MD simulation, the molecule would be placed in a box of explicit solvent molecules. The simulation would track the interactions, such as hydrogen bonding between the piperidinium ion, the chloride ion, and the solvent. Polar protic solvents would be expected to strongly solvate the charged N⁺-H group and the chloride anion, potentially influencing the conformational equilibrium between the axial and equatorial forms. The simulations can provide data on the average conformation, the dynamics of hydrogen bonding, and how the solvent shell organizes around the solute, which collectively impact its reactivity and interactions with other molecules.

Intermolecular Interactions and Non-Covalent Bonding Analysis

In the solid state, molecules of this compound are held together by a network of non-covalent interactions. escholarship.org These interactions are crucial for the stability of the crystal lattice. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak bonds. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data and aid in structural elucidation. cardiff.ac.uk For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. cardiff.ac.ukresearchgate.net These predictive methods allow for a detailed analysis of the molecule's electronic structure and its relationship to spectroscopic signatures.

The accuracy of these predictions relies heavily on the chosen level of theory, which includes the functional and the basis set. rsc.org Methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide a good balance between computational cost and accuracy for organic molecules. researchgate.netrsc.org Furthermore, for charged species like hydrochloride salts in solution, incorporating solvent effects through models like the Polarizable Continuum Model (PCM) is crucial for obtaining results that correlate well with experimental measurements. researchgate.netresearchgate.net

Theoretical calculations are widely used to predict ¹H and ¹³C NMR chemical shifts, which are fundamental for determining molecular structure. researchgate.net The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, which is employed after an initial geometry optimization of the molecule. rsc.org A major step in calculating chemical shifts involves computing the NMR isotropic shielding constants for the nuclei within the molecule. researchgate.net

For this compound, it is essential to consider the various possible conformations of the piperidine ring and the hydroxymethyl side chain. The predicted chemical shifts are often a Boltzmann-weighted average of the shifts calculated for each stable conformer. nih.gov This approach has been shown to significantly enhance the accuracy of the predicted values. nih.gov The accuracy of DFT-based methods can be very high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H and 2 ppm for ¹³C when compared to experimental data. nih.gov

Below are theoretical ¹H and ¹³C NMR chemical shifts for this compound, predicted using the GIAO method.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| H on NH₂⁺ | 9.1 - 9.5 |

| H on OH | 4.5 - 5.0 |

| H on C2 | 3.2 - 3.5 |

| H on CH₂OH (diastereotopic) | 3.8 - 4.1 |

| H on C6 (axial & equatorial) | 2.8 - 3.4 |

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 60 - 63 |

| CH₂OH | 65 - 68 |

| C6 | 45 - 48 |

| C3 | 25 - 28 |

| C5 | 24 - 27 |

| C4 | 23 - 26 |

Computational methods are also employed to calculate the vibrational frequencies that correspond to the absorption bands in an Infrared (IR) spectrum and the scattering peaks in a Raman spectrum. cardiff.ac.uk By performing a frequency calculation on the optimized geometry of this compound, a full set of vibrational modes and their corresponding intensities can be obtained. researchgate.net

These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching and bending of bonds. cardiff.ac.uk For instance, the characteristic stretching frequencies for O-H, N-H⁺, and C-O bonds can be precisely located. The theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. rsc.org

The table below presents a selection of theoretically predicted vibrational frequencies for key functional groups in this compound.

Predicted Infrared (IR) Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3350 - 3450 | O-H stretch | Alcohol |

| 2700 - 3000 | N-H⁺ stretch (broad) | Ammonium |

| 2850 - 2980 | C-H stretch | Alkane |

| 1580 - 1650 | N-H⁺ bend | Ammonium |

| 1440 - 1480 | C-H bend | Alkane |

Advanced Characterization Methodologies for Structural and Stereochemical Integrity

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For (R)-piperidin-2-ylmethanol hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to deduce the stereochemical and conformational arrangement of the molecule.

The piperidine (B6355638) ring can exist in different conformations, with the chair conformation being the most stable for non-sterically hindered piperidines. nih.gov The orientation of the hydroxymethyl group at the C2 position is crucial for the molecule's properties. In the hydrochloride salt, the protonation of the nitrogen atom influences the chemical shifts of the neighboring protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the signals for the piperidine ring protons are expected to be complex due to spin-spin coupling. The proton at C2, being adjacent to the chiral center and the nitrogen atom, would appear as a distinct multiplet. The two protons of the hydroxymethyl group (-CH₂OH) may be diastereotopic and thus exhibit different chemical shifts, appearing as a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected, corresponding to the five carbons of the piperidine ring and the one carbon of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of the protons within the piperidine ring and the hydroxymethyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms. This allows for the unambiguous assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity, which is critical for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations can help to establish the relative orientation of the hydroxymethyl group with respect to the protons on the piperidine ring, confirming its equatorial or axial disposition in the dominant chair conformation.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMQC/HSQC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|

| 2 | ~3.0-3.2 (m) | ~58-60 | H-3, H-6 | C-2 | H-3, H-6, CH₂OH |

| 3 | ~1.6-1.8 (m) | ~25-27 | H-2, H-4 | C-3 | H-2, H-4, H-5 |

| 4 | ~1.4-1.6 (m) | ~23-25 | H-3, H-5 | C-4 | H-3, H-5 |

| 5 | ~1.6-1.8 (m) | ~25-27 | H-4, H-6 | C-5 | H-4, H-6 |

| 6 | ~2.8-3.0 (m) | ~45-47 | H-2, H-5 | C-6 | H-2, H-5 |

| CH₂OH | ~3.5-3.8 (m) | ~65-67 | - | CH₂OH | H-2 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on general knowledge of piperidine derivatives and not on experimentally obtained spectra for this compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₆H₁₄ClNO.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation of piperidine derivatives is often characterized by the cleavage of the ring. For (R)-piperidin-2-ylmethanol, a common fragmentation pathway involves the loss of the hydroxymethyl group or cleavage of the C-C bonds within the piperidine ring. The presence of the hydrochloride salt may influence the ionization process.

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺ or Protonated Molecule [M+H]⁺: The peak corresponding to the intact molecule or its protonated form would be observed, allowing for the determination of the molecular weight.

Loss of H₂O: Dehydration from the alcohol functional group is a common fragmentation pathway.

Loss of CH₂OH: Cleavage of the bond between the piperidine ring and the hydroxymethyl group would result in a fragment corresponding to the piperidinyl cation.

Ring Opening and Fragmentation: The piperidine ring can undergo cleavage to produce smaller charged fragments.

| m/z (Calculated) | Formula | Fragment | Description |

|---|---|---|---|

| 151.0764 | C₆H₁₄ClNO | [M]⁺ | Molecular ion |

| 116.1070 | C₆H₁₄NO⁺ | [M-Cl]⁺ | Loss of Chlorine |

| 115.0997 | C₆H₁₃NO | [M-HCl]⁺ | Loss of HCl |

| 98.0964 | C₅H₁₂N⁺ | [M-CH₂OH-H]⁺ | Loss of hydroxymethyl radical and a hydrogen atom |

| 84.0808 | C₅H₁₀N⁺ | [M-CH₂OH-H₂]⁺ | Further fragmentation of the piperidine ring |

Note: The m/z values are calculated for the most abundant isotopes. The actual observed fragmentation pattern can vary depending on the ionization method and conditions.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance versus wavelength. For this compound, the CD spectrum is expected to be the mirror image of that of its (S)-enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. While the piperidine ring itself does not have a strong chromophore in the accessible UV-Vis region, the substituents and their spatial arrangement can give rise to measurable CD signals.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a substance with a change in the wavelength of light. nist.govwikipedia.org An ORD curve is a plot of the specific rotation versus wavelength. Similar to CD, the shape of the ORD curve, particularly the sign of the Cotton effect, is indicative of the absolute configuration of the chiral centers. For this compound, a positive or negative Cotton effect would be observed, which would be opposite to that of its enantiomer.

| Technique | Expected Observation | Information Obtained |

|---|---|---|

| Circular Dichroism (CD) | Characteristic Cotton effects (positive or negative bands) | Confirmation of the (R) absolute configuration |

| Optical Rotatory Dispersion (ORD) | A plain or anomalous dispersion curve with a specific sign of rotation at different wavelengths | Determination of the absolute stereochemistry |

Note: The specific wavelengths and intensities of the Cotton effects would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. It would also unequivocally confirm the (R) absolute configuration.

Furthermore, X-ray crystallography is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a pharmaceutical compound can have different physical properties, such as solubility and stability. For this compound, it is important to identify and characterize any potential polymorphs to ensure the consistency and quality of the final product. Powder X-ray diffraction (PXRD) is often used to analyze the bulk crystalline material and identify the polymorphic form.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~6-8 |

| b (Å) | ~10-12 |

| c (Å) | ~8-10 |

| β (°) | ~95-105 |

| Volume (ų) | ~500-700 |

| Z | 2 |

Note: The values in this table are hypothetical and representative of a small organic hydrochloride salt. Actual crystallographic data for this compound would need to be determined experimentally.

Advanced Chromatographic Techniques for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC, GC-MS)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a primary method for resolving enantiomers. For a non-chromophoric compound like (r)-Piperidin-2-ylmethanol, pre-column derivatization is a common strategy to introduce a UV-active moiety, enabling sensitive detection. A well-established approach involves reacting the amine group with a suitable derivatizing agent.

One effective agent is p-toluenesulfonyl chloride (PTSC), which reacts with the secondary amine of the piperidine ring to form a tosyl-derivative. This derivative possesses a strong chromophore, making it easily detectable by UV spectrophotometers. The subsequent separation is performed on a chiral stationary phase (CSP) that can differentiate between the derivatized R and S enantiomers. Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, are particularly effective.

A study on the closely related compound, piperidin-3-amine, demonstrated a successful method using a Chiralpak AD-H column, which contains an amylose-based selector. nih.gov This approach, detailed in the table below, provides a robust framework for the analysis of this compound. The high resolution achieved between the enantiomers allows for accurate quantification of the undesired (s)-enantiomer, even at very low levels. nih.govresearchgate.net

Interactive Table: Example Chiral HPLC Method for Derivatized (r)-Piperidin-2-ylmethanol

| Parameter | Value | Rationale |

| Derivatizing Agent | p-Toluenesulfonyl Chloride (PTSC) | Introduces a chromophore for UV detection. |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP known for excellent enantioselectivity for a wide range of compounds. nih.govunl.ptct-k.com |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Normal phase elution; the amine modifier improves peak shape and resolution. nih.gov |

| Flow Rate | 0.5 mL/min | Optimized for resolution and analysis time on a 4.6 mm ID column. nih.gov |

| Column Temperature | 25 °C (Ambient) | Standard temperature for reproducible chiral separations. |

| Detection | UV at 228 nm | Wavelength corresponding to the absorbance maximum of the tosyl-derivative. nih.gov |

| Expected Outcome | Baseline separation of the derivatized (r)- and (s)-enantiomers with a resolution factor (Rs) > 4.0. nih.gov | Allows for accurate quantification of enantiomeric excess. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and the ability to provide structural information, making it an excellent tool for both purity and enantiomeric excess determination. As with HPLC, direct analysis is challenging due to the compound's polarity and high boiling point. Therefore, derivatization is required to increase volatility and thermal stability. sigmaaldrich.com

A common two-step derivatization process involves esterification of the hydroxyl group followed by acylation of the amine group. A particularly effective method for the amine is derivatization with trifluoroacetic anhydride (B1165640) (TFAA). nih.govresearchgate.net The resulting N-trifluoroacetyl derivative is highly volatile and suitable for GC analysis.

The separation of the derivatized enantiomers is then carried out on a chiral capillary column. Cyclodextrin-based or amino acid-derivative-based stationary phases, such as Chirasil-L-Val, are frequently used for this purpose. nih.govnih.gov The mass spectrometer serves as a highly selective and sensitive detector. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect specific fragment ions characteristic of the derivatized analyte, significantly improving the signal-to-noise ratio and allowing for the detection of trace-level impurities.

Interactive Table: Example Chiral GC-MS Method for Derivatized (r)-Piperidin-2-ylmethanol

| Parameter | Value | Rationale |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | Creates a volatile and thermally stable N-trifluoroacetyl derivative suitable for GC. sigmaaldrich.comnih.gov |

| Column | Chirasil-L-Val (e.g., 25 m x 0.25 mm ID, 0.16 µm film) | Amino acid-based CSP effective for resolving derivatized amino alcohols and cyclic amines. nih.govnih.gov |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 5 °C/min to 200 °C, hold 5 min | Optimized temperature program to ensure separation of enantiomers from other potential byproducts. |

| MS Detector | Quadrupole or Ion Trap | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantifying the target analytes by monitoring characteristic ions. |

| Expected Outcome | Separation of derivatized (r)- and (s)-enantiomers with distinct retention times and characteristic mass spectra. | Confirms both identity and enantiomeric purity of the sample. |

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, particularly in the intricate task of designing synthetic routes. nih.govyoutube.com For piperidine (B6355638) derivatives, these technologies offer a pathway to navigate the vast chemical space and predict optimal reaction conditions.

Computer-aided synthesis planning (CASP) leverages ML to assist chemists in performing retrosynthetic analysis. acs.org By training models on vast databases of chemical reactions, such as the 50 million records from Reaxys, AI can predict suitable reaction templates for a target molecule. youtube.comacs.org This data-driven approach allows for the recursive application of one-step retrosynthesis predictions to construct a full synthetic pathway from the desired product back to purchasable starting materials. youtube.com For complex structures like piperidines, AI can help identify novel and efficient synthetic routes that might be missed by human chemists. researchgate.net The integration of retrosynthesis knowledge as adjustable parameters into data-driven CASP applications is expected to significantly enhance their performance. acs.org

Future research will likely focus on refining these predictive models to improve their accuracy and expand their applicability to a wider range of complex piperidine structures. The goal is to create fully autonomous platforms that can not only design a synthetic route but also direct a robotic system to perform the synthesis, accelerating the discovery and development of new molecules. nih.gov

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

The demand for enantiomerically pure chiral piperidines has spurred significant interest in biocatalysis and enzyme-mediated transformations. These methods offer high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis. nih.gov

A significant breakthrough is the development of chemo-enzymatic cascades for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.govacs.orgresearchgate.net This approach combines chemical synthesis with biocatalysis to achieve precise stereochemical control. nih.gov One key strategy involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into specific 3- and 3,4-substituted piperidines. nih.govacs.orgresearchgate.net This method has been successfully applied to the synthesis of precursors for drugs like Preclamol, OSU-6162, and Niraparib. nih.govresearchgate.netnih.gov

Researchers have identified and engineered various enzymes to perform these transformations. For instance, amine oxidases (AmOxs) are effective for the oxidation of N-alkyl tetrahydropyridines, while ene-imine reductases (EneIREDs) catalyze the subsequent stereoselective reduction. nih.gov Depending on the specific EneIRED used, either (R)- or (S)-piperidines can be predominantly formed. acs.org

Another innovative strategy combines scalable biocatalytic C-H oxidation with radical cross-coupling. chemistryviews.orgnews-medical.net Enzymes such as trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases are used to introduce hydroxyl groups into inexpensive piperidine precursors. chemistryviews.org These hydroxylated intermediates can then undergo modular and enantioselective assembly into complex piperidine derivatives through radical cross-coupling reactions. chemistryviews.org This two-step process significantly simplifies the synthesis of high-value, three-dimensional piperidine structures, reducing multi-step processes to as few as two to five steps. news-medical.net

| Enzyme/Catalyst System | Transformation | Application/Significance |

| Amine Oxidase / Ene-Imine Reductase Cascade | Asymmetric dearomatization of activated pyridines to stereo-defined piperidines. nih.govacs.org | Synthesis of precursors for antipsychotic and cancer drugs (e.g., Preclamol, Niraparib). nih.govresearchgate.net |

| trans-4-proline hydroxylase (trans-P4H) | Scalable enzymatic C–H oxidation to introduce hydroxyl groups into piperidines. chemistryviews.org | Creates functionalized intermediates for further modification via radical cross-coupling. chemistryviews.org |

| Ectoine 5-hydroxylase | Catalyzes the hydroxylation of 3-carboxylated piperidine. chemistryviews.org | Enables the synthesis of complex, three-dimensional piperidine derivatives. chemistryviews.org |

| Rhodium Catalysis | Asymmetric reductive Heck reaction of boronic acids and dihydropyridines. nih.govorganic-chemistry.orgacs.org | Provides access to a wide variety of enantioenriched 3-piperidines. nih.govorganic-chemistry.orgacs.org |

| Biocatalytic Transaminase | Dynamic kinetic resolution. nih.gov | Used in process routes for the synthesis of enantiopure piperidines for drugs like Niraparib. nih.gov |

Future work in this area will focus on discovering and engineering new enzymes with novel reactivities and broader substrate scopes. The goal is to expand the biocatalytic toolbox for creating a diverse array of chiral piperidine building blocks.

Sustainable and Atom-Economical Synthesis Strategies for Piperidine Derivatives

The principles of green chemistry are increasingly influencing the synthesis of piperidine derivatives, with a focus on sustainability, efficiency, and waste reduction. ajchem-a.com Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in this paradigm shift.

Traditional methods for synthesizing piperidines often involve harsh conditions and the use of transition metal catalysts. nih.gov Modern approaches aim to overcome these limitations by developing more environmentally friendly methods. Pot, Atom, and Step Economic (PASE) synthesis represents a significant advance, allowing for the creation of highly functionalized piperidines through multi-component condensation reactions in a single pot. researchgate.net

Catalytic reactions are central to improving atom economy. Strategies include:

Hydrogenation: The hydrogenation of pyridine (B92270) derivatives is a common route to piperidines. nih.gov Recent developments include the use of heterogeneous cobalt catalysts that allow for acid-free hydrogenation in water, and rhodium- or palladium-catalyzed processes for producing highly functionalized and fluorinated piperidines. nih.govmdpi.com

Radical-Mediated Cyclization: New methods using catalysts like cobalt(II) enable the intramolecular cyclization of linear amino-aldehydes to form piperidines under mild conditions. nih.govmdpi.com

[4+2] Cycloaddition: Palladium-catalyzed and organocatalytic [4+2] cycloaddition reactions provide efficient routes to the piperidine core. mdpi.com

Water-Catalyzed Reactions: In some green synthetic procedures, water itself can act as a catalyst through hydrogen bonding, eliminating the need for toxic catalysts. ajchem-a.com

The shift toward sustainable pharmaceutical manufacturing has increased the demand for high-purity piperidine derivatives that comply with green chemistry principles. pmarketresearch.com As of 2024, an analysis indicated that 65% of Active Pharmaceutical Ingredient (API) manufacturers prioritize eco-friendly synthesis routes for piperidine derivatives to align with global environmental, social, and governance (ESG) goals. pmarketresearch.com

Future research will continue to explore novel catalytic systems, solvent-free reactions, and the use of renewable starting materials to further enhance the sustainability and atom economy of piperidine synthesis. ajchem-a.com

Development of Novel Applications in Chemical Science and Technology

The unique structural and chemical properties of piperidine derivatives ensure their continued importance in a wide range of scientific and technological applications. researchgate.netijnrd.org While their role in pharmaceuticals is well-established, emerging applications are continually being discovered. researchgate.netdntb.gov.ua

Piperidine derivatives are crucial in:

Medicinal Chemistry: The piperidine skeleton is a privileged structure that enhances membrane permeability, receptor binding, and metabolic stability of bioactive molecules. researchgate.net They are integral to over twenty classes of pharmaceuticals, including anticancer, anti-inflammatory, and central nervous system (CNS) modulating agents. researchgate.netijnrd.org The demand for piperidine derivatives is growing, particularly in oncology for kinase inhibitors and in CNS drug development for Alzheimer's and antipsychotic therapies. pmarketresearch.com

Materials Science: The incorporation of piperidine rings into larger molecular frameworks is being explored for the development of new materials. researchgate.net Their structural properties can influence intermolecular interactions, which is crucial for designing materials with specific chemical and physical behaviors. researchgate.net

Catalysis: Certain piperidine derivatives, such as 2,2,6,6-tetramethylpiperidine, are used as sterically hindered bases in organic synthesis. ijnrd.org The development of new piperidine-based catalysts and ligands is an active area of research. researchgate.net

Chemical Research: As versatile building blocks, piperidine derivatives are used to synthesize novel compounds for the study of their properties and interactions. ijnrd.orgnih.gov

| Application Area | Examples of Piperidine Derivatives and Their Roles |

| Oncology | Foundational scaffolds in Bruton's tyrosine kinase (BTK) inhibitors (e.g., Ibrutinib, Acalabrutinib) for treating hematologic malignancies. pmarketresearch.com |

| CNS Disorders | Core components in novel antipsychotics and therapies for neurodegenerative diseases like Alzheimer's (e.g., Donepezil, BPN14770). ajchem-a.comnih.govpmarketresearch.com |

| Antiviral Agents | Research into new piperidine derivatives as potential antiviral drugs. researchgate.net |

| Organic Synthesis | Used as polar aprotic solvents (e.g., N-formylpiperidine) and sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidine). ijnrd.org |

| Materials Science | Investigated for creating novel compounds with specific electronic and conformational properties for various applications. researchgate.net |

The ongoing exploration of the chemical space around the piperidine scaffold, facilitated by the advanced synthetic strategies discussed previously, is expected to uncover a host of new applications in fields ranging from agrochemicals to advanced materials. researchgate.net

Q & A

Q. What are the key considerations for synthesizing (R)-Piperidin-2-ylmethanol hydrochloride with high enantiomeric purity?

Enantioselective synthesis requires chiral catalysts or resolving agents to favor the (R)-configuration. For example, asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control. Reaction conditions (e.g., temperature, solvent polarity) must minimize racemization during purification steps. A study on stereoisomeric analogs demonstrated that the (R,S)-configuration exhibited superior bioactivity, underscoring the importance of enantiomeric fidelity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : Proton and carbon-13 NMR can confirm the stereochemistry and substituent positions, as seen in piperidine derivative studies where NH protons and aromatic protons were resolved in specific regions .

- HPLC : Reverse-phase HPLC with chiral columns ensures enantiopurity validation, while mass spectrometry (LC-MS) confirms molecular weight .

- X-ray Crystallography : Resolves absolute configuration, though this requires high-purity crystalline samples .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (e.g., goggles) are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as piperidine derivatives may cause respiratory tract irritation .

- Storage : Keep in airtight containers under inert conditions to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

Molecular docking and dynamics simulations can map interactions with receptors (e.g., GPCRs, enzymes). For instance, piperidine derivatives often target neurotransmitter receptors due to structural mimicry of endogenous ligands. PubChem’s InChI and SMILES data enable virtual screening against protein databases to identify binding affinities .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives across studies?

- Meta-Analysis : Compare studies using standardized assays (e.g., IC50 values under identical pH/temperature).

- Control for Stereochemistry : Differences in enantiomer ratios (e.g., (R)- vs. (S)-forms) can drastically alter bioactivity, as shown in isomer-specific efficacy studies .

- Purity Validation : Contradictions may arise from impurities; rigorous HPLC and NMR validation ensure compound integrity .

Q. How to design a stability study for this compound under various storage conditions?

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to assess degradation pathways.

- Analytical Endpoints : Monitor via HPLC for byproduct formation and FTIR for functional group stability.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage temperatures, as applied in pharmaceutical validation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.